![molecular formula C13H13FN4O2S2 B2891083 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide CAS No. 946358-01-6](/img/structure/B2891083.png)
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide
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Description
“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide” is a complex organic compound that belongs to the class of triazole analogues . Triazole analogues are heterocyclic compounds that have significant biological and pharmacological properties . They are known for their antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and other pharmacological activities .
Synthesis Analysis
The synthesis of triazole analogues has been a subject of interest in medicinal chemistry . The derivatization of the triazole ring is based on the phenomenon of bio-isosteres, in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The structures of the synthesized compounds were confirmed by IR, NMR, and mass and elemental spectroscopy .Chemical Reactions Analysis
The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These sulphides were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Scientific Research Applications
Research Use Only
This compound is currently labeled for Research Use Only . This means it’s primarily used in laboratories for experiments, not for diagnostic or therapeutic use in humans or animals .
Antifungal Activity
Triazole derivatives, which this compound is a part of, have been synthesized and their antifungal activity has been evaluated . They have shown promising results against Cryptococcus and Candida species .
Pharmacological Activities
A review article has compiled the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S2/c1-22(19,20)15-6-5-11-8-21-13-16-12(17-18(11)13)9-3-2-4-10(14)7-9/h2-4,7-8,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEDVGYGETVMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide |
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